molecular formula C23H30N6O3S B2394555 (3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazol-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone CAS No. 1260936-90-0

(3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazol-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone

Cat. No.: B2394555
CAS No.: 1260936-90-0
M. Wt: 470.59
InChI Key: LCUVRSGVFUCRLZ-UHFFFAOYSA-N
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Description

This compound is a structurally complex small molecule featuring a piperazine-sulfonyl linkage connecting a 2,3-dimethylphenyl group to a pyrazole core, which is further substituted with a 3,5-dimethylpyrazole-methanone moiety.

The ethyl group at the pyrazole N1 position may enhance metabolic stability compared to bulkier alkyl substituents, while the 3,5-dimethylpyrazole moiety could influence steric hindrance and binding affinity. Structural analogs, such as those reported in and , highlight the importance of substituent positioning on piperazine and pyrazole rings for bioactivity .

Properties

IUPAC Name

[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-1-ethylpyrazol-4-yl]-(3,5-dimethylpyrazol-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O3S/c1-6-27-15-20(23(30)29-18(4)14-17(3)24-29)22(25-27)33(31,32)28-12-10-26(11-13-28)21-9-7-8-16(2)19(21)5/h7-9,14-15H,6,10-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUVRSGVFUCRLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3C)C)C(=O)N4C(=CC(=N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazol-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone, often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and research findings associated with this compound.

Chemical Structure and Properties

The molecular structure of the compound includes a pyrazole ring, a piperazine moiety, and a sulfonyl group. Its molecular formula is C18H24N4O4SC_{18}H_{24}N_4O_4S with a molecular weight of 392.5 g/mol. The IUPAC name is ethyl 5-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-1H-pyrazole-3-carboxylate.

PropertyValue
Molecular FormulaC18H24N4O4S
Molecular Weight392.5 g/mol
IUPAC Nameethyl 5-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-1H-pyrazole-3-carboxylate

The proposed mechanisms through which this compound exerts its biological effects include:

Enzyme Interaction: The compound may inhibit or modulate the activity of specific enzymes involved in critical biochemical pathways.

Receptor Modulation: It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Gene Expression Regulation: The compound may affect the expression of genes related to inflammation and cell proliferation.

Biological Activity

Research has indicated several biological activities associated with this compound:

Anticancer Activity: Studies have shown that piperazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects: The compound has been investigated for its ability to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation.

Antimicrobial Properties: Preliminary studies suggest potential antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

Case Studies

Several studies have explored the biological activity of piperazine derivatives similar to the compound :

  • Anticancer Research:
    • A study demonstrated that derivatives of piperazine showed IC50 values ranging from 10 to 50 µM against various cancer cell lines, indicating promising anticancer potential .
  • Anti-inflammatory Studies:
    • In vitro assays revealed that compounds with similar structures significantly reduced TNF-alpha levels in macrophages, suggesting their role in modulating inflammatory responses .
  • Antimicrobial Evaluation:
    • A screening of piperazine derivatives against Staphylococcus aureus showed that some compounds inhibited bacterial growth at concentrations below 25 µM .

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the antiviral potential of pyrazolone derivatives against SARS-CoV-2. Research indicates that certain synthesized pyrazolone compounds exhibit favorable binding affinities to key viral proteins such as the main protease (M pro) and the spike protein (S), suggesting their capability to inhibit viral entry and replication processes . The multitarget action of these compounds positions them as promising candidates for further development as antiviral agents.

Key Findings:

  • Binding Affinity : Pyrazolone analogues showed better binding to M pro compared to established antiviral drugs like remdesivir and chloroquine.
  • Mechanism of Action : Compounds may block viral proteins essential for host cell entry, thereby reducing viral spread.

Anticancer Properties

The structural motifs present in pyrazolone derivatives have been associated with cytotoxic effects against various cancer cell lines. Specifically, compounds similar to the target compound have been reported to induce apoptosis in colorectal carcinoma cells and exhibit radical scavenging activities, which are beneficial in combating oxidative stress associated with cancer progression .

Research Highlights:

  • Cytotoxic Activity : Certain pyrazolone derivatives demonstrated significant cytotoxicity against human cancer cell lines.
  • Mechanisms : The compounds may exert their effects through the induction of apoptotic pathways and by scavenging free radicals.

Anti-inflammatory Effects

Pyrazolone derivatives are also recognized for their anti-inflammatory properties. They can inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, making these compounds suitable for treating inflammatory conditions .

Application Insights:

  • COX Inhibition : Pyrazolone derivatives have been found to effectively inhibit COX enzymes, which are key targets in managing inflammation.
  • Therapeutic Potential : Their ability to modulate inflammatory pathways suggests potential use in treating diseases characterized by chronic inflammation.

Summary of Biological Activities

Activity Type Description Key Compounds/Studies
AntiviralInhibition of viral entry and replicationPyrazolone analogues targeting M pro and spike protein
AnticancerInduction of apoptosis; radical scavengingCytotoxic effects on colorectal cancer cells
Anti-inflammatoryCOX inhibition; reduction of inflammatory mediatorsEffective in managing inflammation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name / ID Key Structural Features Synthesis Route Reported Bioactivity Reference
Target Compound 1-Ethyl pyrazole, 2,3-dimethylphenyl-piperazine sulfonyl, 3,5-dimethylpyrazole methanone Likely via bromoethanone intermediate + sulfonyl-piperazine coupling Inferred potential for receptor modulation (e.g., serotonin/dopamine)
[4-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone derivative Phenylpyrazolopyrimidine amino group, no sulfonyl linker Cyclocondensation of chalcone with benzhydrazide Antiproliferative activity in cancer cell lines
{4-[3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl]piperazin-1-yl}(3-methylphenyl)methanone Isopropyl pyrazole, 3-methylphenyl methanone Sulfonylation of piperazine with pyrazole-sulfonyl chloride Not explicitly stated; structural focus on crystallography
(3,5-Dimethyl-1H-pyrazol-1-yl){3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizin-1-yl}methanone Dual pyrazole-methanone groups, indolizine core Multi-step condensation and cyclization No bioactivity data; crystallographic characterization

Key Findings from Comparative Analysis:

Sulfonyl vs. This may improve solubility and target engagement in aqueous environments .

Substituent Effects on Pyrazole Rings: The 3,5-dimethylpyrazole methanone group in the target compound is shared with ’s indolizine derivative. This substituent arrangement is associated with rigid, planar structures that may favor intercalation or enzyme inhibition .

Pharmacological Potential: While direct bioactivity data for the target compound is lacking, analogs like ’s phenylpyrazolopyrimidine derivative exhibit antiproliferative effects, suggesting that the methanone-pyrazole scaffold may have broad therapeutic relevance . Piperazine-containing compounds (e.g., ’s derivatives) are frequently explored as CNS agents due to their ability to cross the blood-brain barrier and interact with neurotransmitter receptors .

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